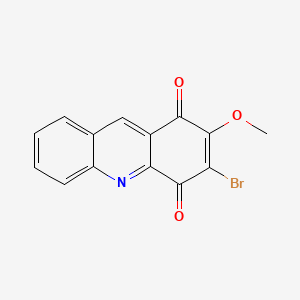
6-Chloro-1H-phenalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1H-phenalen-1-one is a derivative of 1H-phenalen-1-one, an oxygenated polycyclic aromatic hydrocarbon bearing a ketone moiety This compound is known for its unique chemical properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-phenalen-1-one typically involves the chlorination of 1H-phenalen-1-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenalenone quinones.
Reduction: Formation of 6-chloro-1H-phenalen-1-ol.
Substitution: Formation of various substituted phenalenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1H-phenalen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other phenalenone derivatives.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of photosensitive materials and dyes.
Eigenschaften
| 81910-99-8 | |
Molekularformel |
C13H7ClO |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
6-chlorophenalen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H |
InChI-Schlüssel |
YLCRVNUEQJKOEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
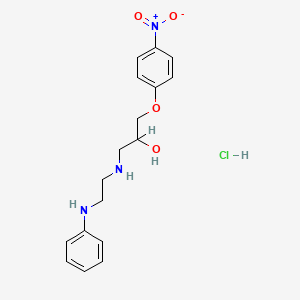
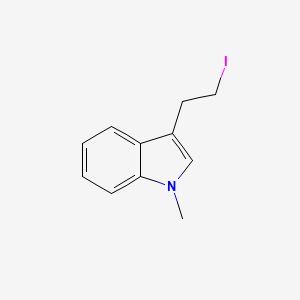
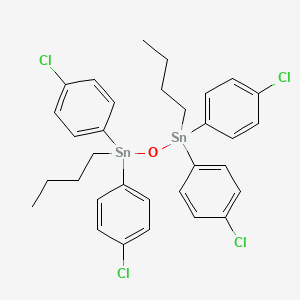
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
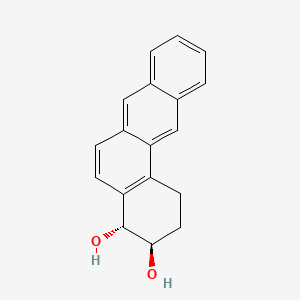
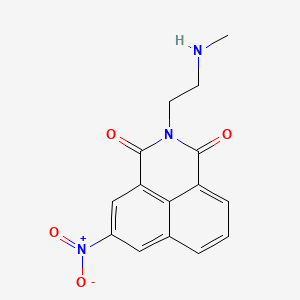

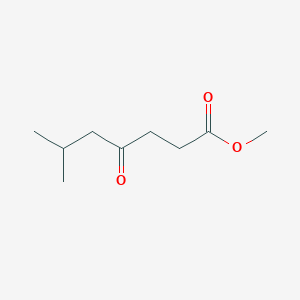

![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

